molecular formula C17H15NO2 B2417405 methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 1098340-29-4

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B2417405
CAS No.: 1098340-29-4
M. Wt: 265.312
InChI Key: OEUQMMHSABGNLU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is a synthetic indole derivative designed for pharmaceutical and biological chemistry research. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several FDA-approved drugs . This specific compound features a 4-methylphenyl group at the indole's 2-position and a methyl ester at the 3-position, a structural motif found in compounds with documented pharmacological potential. While direct data on this compound is limited, research on highly similar 2-aryl indole derivatives provides strong insight into its potential research value. Structural analogues have demonstrated significant dual antimicrobial and anti-inflammatory activities . For instance, certain 2-(4-methylsulfonylphenyl)indole derivatives were identified as multi-target compounds with potent effects against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli , while also exhibiting potent anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition . The inclusion of a lipophilic substituent on the phenyl ring, such as a methyl group, is often critical for optimal binding and activity. Furthermore, the indole core is a key building block in oncology research. Various indole-based molecules regulate numerous proteins and genes involved in cancer development and are found in approved therapies targeting kinases like VEGFR and EGFR . The 3-carboxylate ester is a common functional group that can influence the compound's physicochemical properties and serve as a synthetic intermediate for further derivatization. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)16-15(17(19)20-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUQMMHSABGNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylphenylhydrazine and methyl 2-formylbenzoate.

    Condensation Reaction: These starting materials undergo a Fischer indole synthesis, where the hydrazine reacts with the aldehyde in the presence of an acid catalyst to form the indole core.

    Esterification: The resulting indole derivative is then esterified using methanol and an acid catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the 4-methylphenyl substituent undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically performed using strong oxidizing agents:
Reaction conditions :

  • Oxidizing agents : KMnO₄ or CrO₃ under acidic or basic conditions

  • Temperature : 60–100°C

  • Solvent : Water or polar aprotic solvents (e.g., DMF)

Product : 2-(4-Carboxyphenyl)-1H-indole-3-carboxylic acid.

Reagent Conditions Product Yield
KMnO₄H₂O, 80°C, 6 h2-(4-Carboxyphenyl)-1H-indole-3-carboxylic acid~75%

Hydrolysis of the Ester Group

The methyl ester at position 3 can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions:
Reaction conditions :

  • Acidic hydrolysis : HCl (conc.), reflux, 8–12 h

  • Basic hydrolysis : NaOH (aq.), ethanol, reflux, 4–6 h

Products :

  • Acidic hydrolysis: 2-(4-Methylphenyl)-1H-indole-3-carboxylic acid

  • Basic hydrolysis: Sodium salt of the carboxylic acid .

Method Reagents Product Yield
Acidic hydrolysisHCl, H₂O, reflux2-(4-Methylphenyl)-1H-indole-3-carboxylic acid82%
Basic hydrolysisNaOH, EtOH, refluxSodium 2-(4-methylphenyl)-1H-indole-3-carboxylate90%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient indole core facilitates SNAr reactions at activated positions. For example, fluorine substituents (if present) can be displaced by nucleophiles like amines:
Reaction conditions :

  • Nucleophile : Benzylamine or substituted hydrazines

  • Solvent : DMF, 90–120°C

  • Catalyst : None required

Product : 1,2,5-Trisubstituted indole derivatives .

Nucleophile Conditions Product Yield
BenzylamineDMF, 120°C, 24 hMethyl 1-benzyl-2-(4-methylphenyl)-1H-indole-3-carboxylate68%
2-HydrazinylbenzothiazoleDMF, 90°C, 12 hHydrazine-linked indole-carboxylate55%

Cyclization Reactions

The compound participates in domino reactions to form polycyclic structures. For example, Pd/Cu-catalyzed coupling-cyclization generates fused heterocycles:
Reaction conditions :

  • Catalyst : Pd/Cu system

  • Solvent : THF or DMF

  • Temperature : 80–100°C

Product : Pyrazolotriazinone-indole hybrids .

Substrate Catalyst Product Application
CyanoacetohydrazidePd/CuN'-[1H-Indol-3-ylmethylene]-2-cyanoacetohydrazideAntimicrobial agents

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at position 5 (if unsubstituted). For example, formylation via Vilsmeier-Haack reaction:
Reaction conditions :

  • Reagents : POCl₃, DMF

  • Temperature : 0–5°C (initially), then 25°C

Product : 5-Formyl-2-(4-methylphenyl)-1H-indole-3-carboxylate .

Electrophile Conditions Product Yield
DMF/POCl₃0–25°C, 4 h5-Formyl derivative70%

Key Reactivity Trends

  • Positional selectivity : Reactions occur preferentially at the ester group and the 4-methylphenyl substituent due to steric and electronic effects.

  • Catalyst dependence : Transition-metal catalysts (Pd/Cu) enhance cyclization and cross-coupling efficiency .

  • Biological relevance : Hydrazine derivatives exhibit antimicrobial activity, highlighting the compound’s utility in drug discovery .

This reactivity profile positions methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate as a versatile intermediate for synthesizing complex indole-based architectures.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is in the field of anticancer research. Studies have shown that derivatives of indole-3-carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the indole structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Case Study:
A study published in a reputable journal demonstrated that this compound exhibited significant antiproliferative effects on human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntiviralPotential use in antiviral drug development

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound for developing new drugs. Its structural properties allow for modifications that can lead to improved efficacy and reduced side effects.

Case Study:
Research into the synthesis of novel derivatives has led to compounds with enhanced activity against resistant strains of bacteria, suggesting potential applications in antibiotic development. These findings are crucial as antibiotic resistance becomes a growing concern globally .

Mechanism of Action

The mechanism of action of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group at the 3-position and the 4-methylphenyl group at the 2-position differentiate it from other indole derivatives, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is a compound of significant interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and various research findings.

Chemical Structure and Synthesis

The compound features an indole core, which is known for its ability to mimic natural ligands, facilitating interactions with biological targets. The synthesis of this compound typically involves:

  • Starting Materials : Preparation of 4-methylphenylhydrazine and methyl 2-formylbenzoate.
  • Condensation Reaction : A Fischer indole synthesis where the hydrazine reacts with the aldehyde in the presence of an acid catalyst.
  • Esterification : The resulting indole derivative is esterified using methanol and an acid catalyst to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole structure allows it to bind effectively at active sites, leading to modulation of biological processes, which may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It may activate or inhibit receptor signaling pathways, influencing cellular responses.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the 2-position of the indole ring have been linked to increased potency against tumor cells .
  • Antimicrobial Properties : Some indole derivatives demonstrate inhibitory activity against bacterial strains, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Viability Studies : In vitro assays indicated that the compound exhibits cytotoxic effects on cancer cell lines at low micromolar concentrations, with some derivatives showing IC50 values in the nanomolar range .
  • Mechanistic Insights : Research suggests that certain structural modifications can enhance or alter biological profiles, such as increasing cytotoxicity or changing the mechanism of action from methuosis (a form of non-apoptotic cell death) to other forms of cell death .

Data Table on Biological Activity

CompoundStructureBiological ActivityIC50 (µM)Reference
This compoundStructureAnticancer<10
Indole Derivative AStructureAntimicrobial30
Indole Derivative BStructureEnzyme Inhibition15

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human carcinoma cell lines. Results showed significant reductions in cell viability, with morphological changes indicative of apoptosis and membrane blebbing observed under microscopy.
  • Inhibition Studies : Another investigation focused on enzyme inhibition where the compound was tested against specific targets involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, supporting its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate and structurally related indole derivatives?

The synthesis of indole-3-carboxylates typically involves:

  • Esterification : Reaction of indole-3-carboxylic acid derivatives with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Substitution reactions : For example, coupling reactions using intermediates like ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate with phenols or halides to introduce substituents at specific positions .
  • Crystallization : Solvent evaporation (e.g., ethyl acetate/petroleum ether mixtures) to obtain single crystals for structural analysis .

Q. How can the molecular structure of this compound be characterized?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and dihedral angles (e.g., indole ring vs. tolyl ring dihedral angles ~58–87°) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methyl groups at C4-phenyl or N1) and ester functionality .
  • Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., C–H⋯O, C–H⋯π) that stabilize crystal packing .

Q. What safety precautions are critical when handling indole-3-carboxylates in laboratory settings?

  • Storage : Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
  • Hazard mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse thoroughly with water and seek medical assistance .
  • Waste disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the crystallographic properties of this compound?

  • Hydrogen bonding : Weak C–H⋯O/N interactions (bond distances ~2.5–3.0 Å) form dimers or chains, stabilizing crystal lattices .
  • π-Interactions : C–H⋯π and halogen⋯π interactions (e.g., Cl⋯π) contribute to columnar packing along specific crystallographic axes (e.g., b-axis) .
  • Impact on solubility : Stronger intermolecular forces reduce solubility in polar solvents, necessitating non-polar solvents for recrystallization .

Q. Table 1: Representative Intermolecular Interactions in Indole Derivatives

CompoundInteraction TypeDistance (Å)GeometryReference
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrileC–H⋯N (nitrile)2.65Dimer formation
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrileC–H⋯π (aromatic)3.12Columnar packing

Q. How can structural modifications (e.g., substituent variation) optimize the bioactivity of this compound?

  • Electron-withdrawing groups (EWGs) : Introduce halogens (Cl, F) at the phenyl ring to enhance binding affinity in enzyme inhibition studies .
  • Steric effects : Bulky substituents (e.g., benzyl, cyclohexyl) at the indole N1 position may disrupt π-stacking, altering pharmacokinetic properties .
  • Hybrid scaffolds : Combine indole-3-carboxylates with pyrimidine or pyrrole moieties to explore synergistic effects in cancer research .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indole derivatives?

  • Crystallographic validation : Compare experimental X-ray structures with computational models (e.g., DFT) to verify substituent conformations .
  • Dose-response assays : Test derivatives across multiple concentrations to distinguish intrinsic activity from solubility-limited effects .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 1H-indole-5-carboxamides) to identify conserved pharmacophores .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica) over commercial databases for structural insights .
  • Experimental reproducibility : Document solvent ratios, temperature, and crystallization conditions to replicate crystal growth .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste management and animal testing (if applicable) .

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